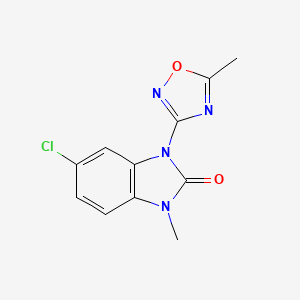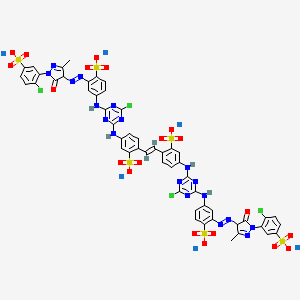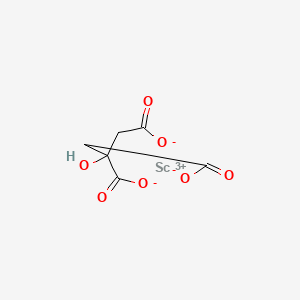![molecular formula C46H61N9O5 B12774817 Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]- CAS No. 73398-97-7](/img/structure/B12774817.png)
Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]- is a complex organic compound characterized by its intricate structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzamide structure, followed by the introduction of various substituents through azo coupling reactions and amination processes. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-phenylbenzamide: Known for its use in organic synthesis and as an intermediate in the production of other compounds.
4-aminobenzamide: Investigated for its potential as an anticancer agent and its role in DNA repair mechanisms.
Uniqueness
Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]- stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
73398-97-7 |
|---|---|
Molekularformel |
C46H61N9O5 |
Molekulargewicht |
820.0 g/mol |
IUPAC-Name |
4-[[4-[[5-cyano-2-(8-methoxyoctylamino)-6-(3-methoxypropylamino)-4-methylpyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]-N-[3-(2-phenoxyethoxy)propyl]benzamide |
InChI |
InChI=1S/C46H61N9O5/c1-34-32-42(54-55-43-36(3)40(33-47)44(48-24-15-27-58-5)51-45(43)49-23-13-8-6-7-9-14-26-57-4)35(2)31-41(34)53-52-38-21-19-37(20-22-38)46(56)50-25-16-28-59-29-30-60-39-17-11-10-12-18-39/h10-12,17-22,31-32H,6-9,13-16,23-30H2,1-5H3,(H,50,56)(H2,48,49,51) |
InChI-Schlüssel |
ADJJQYRLSGNPNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C(N=C(C(=C2C)C#N)NCCCOC)NCCCCCCCCOC)C)N=NC3=CC=C(C=C3)C(=O)NCCCOCCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


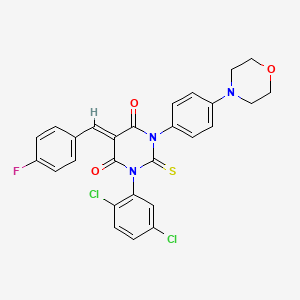
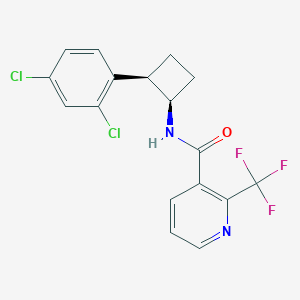
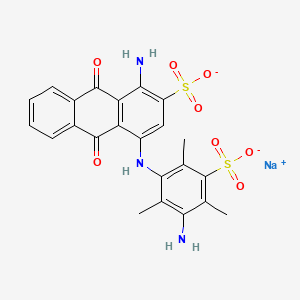
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)




